Cas no 5557-87-9 (penta-3,4-dien-1-ol)

penta-3,4-dien-1-ol 化学的及び物理的性質
名前と識別子
-
- 3,4-Pentadien-1-ol
- 5-Hydroxy-1,2-pentadiene
- penta-3,4-dien-1-ol
- 1-hydroxypenta-3,4-diene
- 3,4-pentadiene-1-ol
- 5-hydroxypenta-1,2-diene
- penta-3,4-dienol
- DTXSID10453285
- 5557-87-9
- EN300-3425443
- CS-0246741
-
- MDL: MFCD09869675
- インチ: InChI=1S/C5H8O/c1-2-3-4-5-6/h3,6H,1,4-5H2
- InChIKey: WHQNQGMPXBYFSM-UHFFFAOYSA-N
- ほほえんだ: C(O)CC=C=C
計算された属性
- せいみつぶんしりょう: 84.05750
- どういたいしつりょう: 84.057514874g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 6
- 回転可能化学結合数: 2
- 複雑さ: 60.3
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.2
- トポロジー分子極性表面積: 20.2Ų
じっけんとくせい
- 密度みつど: 0.894 g/mL at 25 °C
- フラッシュポイント: 華氏温度:118.4°f
摂氏度:48°c - 屈折率: n20/D 1.476
- PSA: 20.23000
- LogP: 0.70990
penta-3,4-dien-1-ol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 736872-500MG |
penta-3,4-dien-1-ol |
5557-87-9 | 500MG |
¥1200.72 | 2022-02-24 | ||
Enamine | EN300-3425443-0.05g |
penta-3,4-dien-1-ol |
5557-87-9 | 95.0% | 0.05g |
$42.0 | 2025-03-18 | |
Enamine | EN300-3425443-1.0g |
penta-3,4-dien-1-ol |
5557-87-9 | 95.0% | 1.0g |
$256.0 | 2025-03-18 | |
Enamine | EN300-3425443-5.0g |
penta-3,4-dien-1-ol |
5557-87-9 | 95.0% | 5.0g |
$743.0 | 2025-03-18 | |
Enamine | EN300-3425443-0.25g |
penta-3,4-dien-1-ol |
5557-87-9 | 95.0% | 0.25g |
$92.0 | 2025-03-18 | |
Enamine | EN300-3425443-10g |
penta-3,4-dien-1-ol |
5557-87-9 | 95% | 10g |
$1101.0 | 2023-09-03 | |
1PlusChem | 1P00E1HN-250mg |
5-Hydroxy-1,2-pentadiene |
5557-87-9 | 95% | 250mg |
$171.00 | 2024-04-29 | |
1PlusChem | 1P00E1HN-2.5g |
5-Hydroxy-1,2-pentadiene |
5557-87-9 | 95% | 2.5g |
$684.00 | 2024-04-29 | |
Aaron | AR00E1PZ-5g |
5-Hydroxy-1,2-pentadiene |
5557-87-9 | 95% | 5g |
$1047.00 | 2025-02-17 | |
Aaron | AR00E1PZ-2.5g |
5-Hydroxy-1,2-pentadiene |
5557-87-9 | 95% | 2.5g |
$717.00 | 2025-02-17 |
penta-3,4-dien-1-ol 関連文献
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Peiwen Ju,Zhaoqiang Zhu,Xiaoxiao Shao,Shengqi Wang,Chunhua Zhao,Xiuzhen Qian,Chongjun Zhao J. Mater. Chem. A, 2017,5, 18777-18785
-
Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
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Fang Zhang,Guowei Liu,Junjie Yuan,Zhengping Wang,Tianhong Tang,Shenggui Fu,Huanian Zhang,Zhongsheng Man,Fei Xing,Xinguang Xu Nanoscale, 2020,12, 6243-6249
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Paul D. Boyle,Richard J. Puddephatt Chem. Commun., 2015,51, 10334-10336
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Wenwen Peng,Jingwei Wan,Bing Xie,Xuebing Ma Org. Biomol. Chem., 2014,12, 8336-8345
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7. 3D hierarchical tubular micromotors with highly selective recognition and capture for antibiotics†Xingmei Bing,Xiaolei Zhang,Jia Li,Wenning Yang,Jie Yang J. Mater. Chem. A, 2020,8, 2809-2819
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Juan-Ramón Jiménez,Akira Sugahara,Masashi Okubo,Atsuo Yamada,Lise-Marie Chamoreau,Laurent Lisnard,Rodrigue Lescouëzec Chem. Commun., 2018,54, 5189-5192
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M. Alonso-Orts,A. M. Sánchez,E. Nogales,J. Piqueras,B. Méndez CrystEngComm, 2017,19, 6127-6132
penta-3,4-dien-1-olに関する追加情報
3,4-Pentadien-1-ol (CAS No. 5557-87-9): A Versatile Alkenol in Modern Chemistry
3,4-Pentadien-1-ol (CAS 5557-87-9) is a unique unsaturated alcohol with a conjugated diene structure that has garnered significant attention in synthetic chemistry and material science. This C5 alkenol features both hydroxyl and allene functionalities, making it a valuable building block for organic synthesis and specialty chemical applications. The molecular formula C5H8O and molecular weight of 84.12 g/mol position it as an important intermediate in the production of flavor compounds, pharmaceutical precursors, and polymer modifiers.
The growing interest in 3,4-Pentadien-1-ol applications reflects current trends in green chemistry and sustainable synthesis. Researchers are particularly focused on its role in atom-economical reactions and cascade transformations, which align with the chemical industry's push toward waste-minimized processes. Recent studies highlight its utility in click chemistry applications and as a precursor for bioactive molecule construction, addressing frequent search queries about innovative chemical building blocks.
From a physicochemical perspective, 3,4-Pentadien-1-ol exhibits interesting properties due to its allene moiety. The compound typically appears as a colorless to pale yellow liquid with a characteristic odor, boiling around 130-135°C at atmospheric pressure. Its reactivity patterns have been extensively studied, particularly the hydroxyl-directed reactions and diene participation in cycloadditions. These features make it valuable for creating chiral intermediates, a topic frequently searched in connection with asymmetric synthesis techniques.
In industrial applications, 5557-87-9 serves as a key component in fragrance formulations and specialty coatings. The compound's ability to undergo controlled polymerization has attracted attention from material scientists developing novel polymers with tailored properties. Market analysts note increasing demand for this chemical in electronic materials production, responding to the growing need for high-performance organic semiconductors – a trending topic in materials science forums.
The synthesis of 3,4-Pentadien-1-ol typically involves propargylic alcohol rearrangement or selective reduction of appropriate precursors. Modern catalytic methods have improved the efficiency of these processes, reducing energy consumption and byproduct formation. These advancements address common search queries about cost-effective synthesis routes and environmentally friendly production of specialty chemicals.
Safety considerations for handling 3,4-Pentadien-1-ol follow standard laboratory protocols for unsaturated alcohols. While not classified as hazardous under normal conditions, proper ventilation and personal protective equipment are recommended during use. The compound's stability profile and storage requirements are frequently searched topics among laboratory professionals and process chemists.
Emerging research directions for CAS 5557-87-9 include its potential in metal-organic frameworks (MOFs) construction and as a ligand in transition metal catalysis. These applications capitalize on the molecule's unique geometry and coordination chemistry potential. The compound's role in click chemistry applications continues to expand, particularly in bioconjugation strategies – a hot topic in chemical biology circles.
From a commercial availability standpoint, 3,4-Pentadien-1-ol is supplied by specialty chemical manufacturers in various purity grades. Current market trends show growing interest in custom synthesis services for derivatives of this compound, reflecting the pharmaceutical industry's need for tailored molecular scaffolds. Quality control typically involves GC-MS analysis and NMR verification – technical aspects frequently searched by quality assurance professionals.
The environmental fate of 3,4-Pentadien-1-ol has become a subject of increased scrutiny, with studies focusing on its biodegradation pathways and ecotoxicological profile. These investigations respond to regulatory requirements and industry demands for greener chemical alternatives. The compound's structure-activity relationships continue to be explored in various contexts, from material science to medicinal chemistry applications.
Future prospects for 5557-87-9 appear promising, particularly in advanced material development and catalytic systems. The compound's versatility as a chemical intermediate ensures its continued relevance in multiple research fields. As synthetic methodologies evolve, 3,4-Pentadien-1-ol will likely find new applications in emerging technologies, maintaining its status as a valuable tool in the chemist's repertoire.
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